

Application Notes and Protocols for Utilizing HA-966 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: HA-966 hydrochloride

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These application notes provide a comprehensive guide for the use of HA-966, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, in patch-clamp electrophysiology studies. This document outlines the mechanism of action of HA-966, presents key quantitative data, and offers detailed protocols for its application in investigating NMDA receptor function.

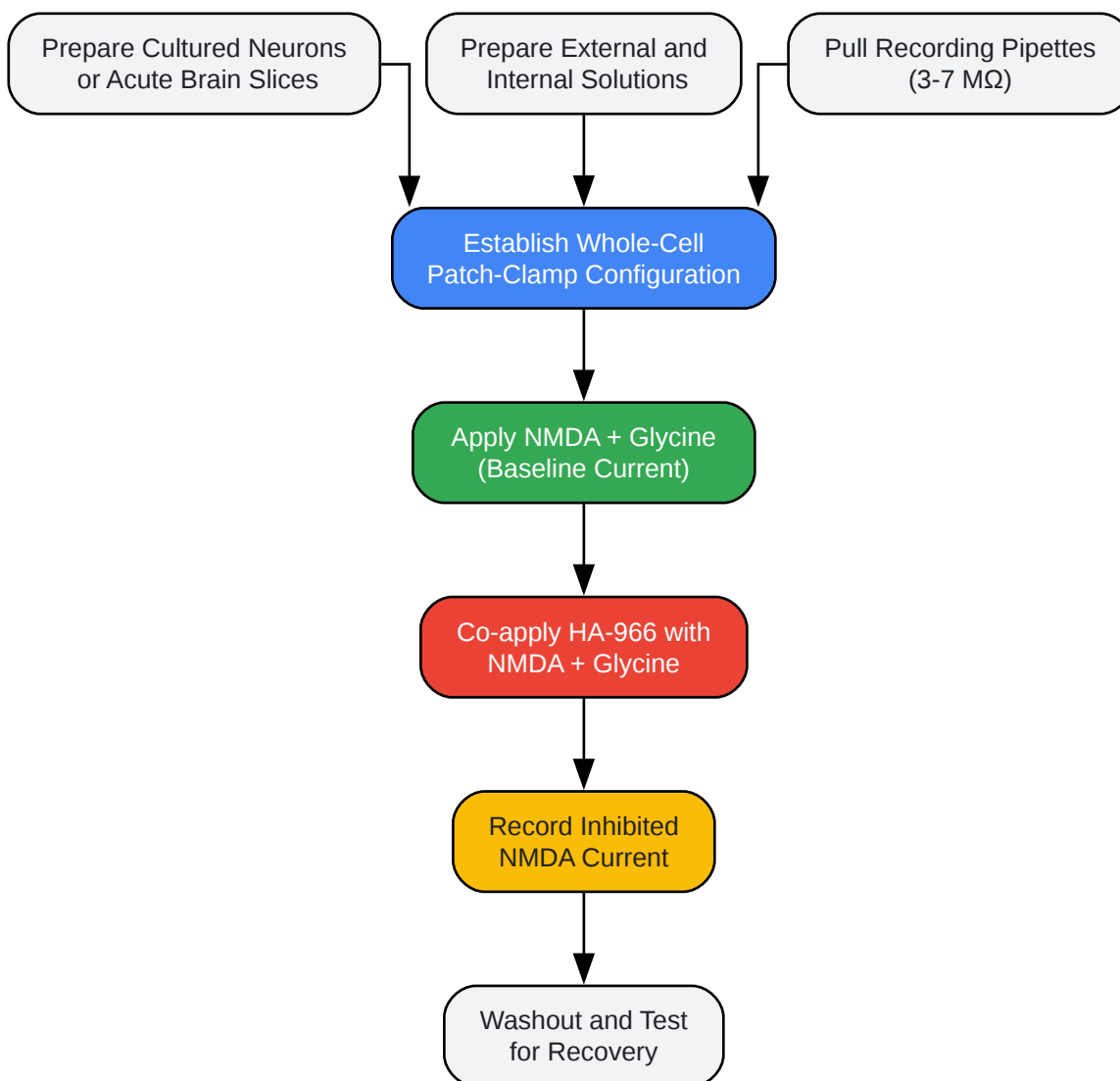
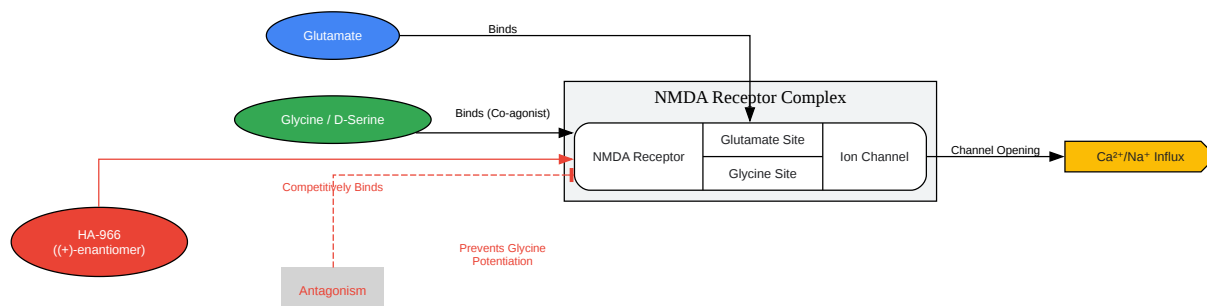
Introduction

HA-966, or (±)-3-Amino-1-hydroxypyrrolidin-2-one, is a valuable pharmacological tool for studying the role of the glycine modulatory site on the NMDA receptor. It acts as an excitatory amino acid antagonist, with its activity primarily attributed to the (R)-(+)-enantiomer.^{[1][2]} This enantiomer selectively binds to the glycine co-agonist site on the NMDA receptor, functioning as a low-efficacy partial agonist.^{[1][2]} This interaction allows for the specific investigation of glycine-mediated potentiation of NMDA receptor currents, a crucial aspect of synaptic transmission and plasticity. The (S)-(-)-enantiomer, in contrast, exhibits sedative and muscle relaxant properties through a mechanism largely independent of the NMDA receptor.^[1]

Mechanism of Action: Targeting the Glycine Modulatory Site

The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for full activation. HA-966 exerts its

antagonist effect by selectively interacting with this glycine modulatory site. In patch-clamp studies on cultured rat cortical neurons, HA-966 has been shown to block the potentiation of NMDA-mediated responses by glycine, while having minimal impact on basal NMDA currents. This specific mode of action makes HA-966 an ideal tool to dissect the contribution of the glycine site to NMDA receptor function. The antagonism by HA-966 can be reversed by increasing the concentration of glycine or D-serine.



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References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
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